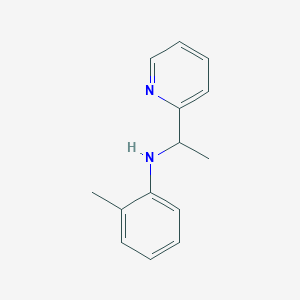

2-methyl-N-(1-pyridin-2-ylethyl)aniline

Description

Properties

IUPAC Name |

2-methyl-N-(1-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15-14/h3-10,12,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJBQIXBHDAACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-methyl-N-(1-pyridin-2-ylethyl)aniline exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in the progression of various cancers. For instance, a series of compounds based on this structure showed potent activity against A431 tumor cells, indicating potential as anticancer agents. The modification of substituents on the aniline moiety was found to influence both potency and specificity against different RTK targets, suggesting a pathway for optimizing therapeutic efficacy .

Neuropharmacology

Another area where this compound has shown promise is in neuropharmacology. Studies indicate that analogs can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders. The specific interactions with serotonin and dopamine receptors are being investigated to assess their therapeutic potential .

Catalysis

Metal Complexes

The synthesis of metal complexes using this compound as a ligand has been explored extensively. These complexes demonstrate catalytic activity in various organic transformations, including polymerization reactions. For example, palladium complexes derived from this compound have been used effectively in the polymerization of methyl methacrylate, showcasing its utility in materials science .

Synthesis of Novel Compounds

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various functional group transformations allows for the creation of more complex structures. For instance, it can be utilized in the synthesis of pyridine-based heterocycles, which are prevalent in pharmaceuticals and agrochemicals .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural Analogs

The target compound is compared to structurally related derivatives (Table 1), focusing on substituent variations:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in 2-iodo-N-[1-(pyridin-2-yl)ethyl]aniline) reduce basicity compared to electron-donating groups like methyl or methoxy .

- Coordination Potential: Pyridin-2-yl substituents enable metal coordination, as seen in catalytic applications of I18 in ketimine hydrogenation .

- Solubility : Methoxy and pyridinyl groups improve water solubility compared to aliphatic chains .

Physical and Spectroscopic Properties

Melting points and spectral data reflect structural differences (Table 3):

Preparation Methods

Halide Displacement with 2-Methylaniline

A direct method involves reacting 2-(bromoethyl)pyridine with 2-methylaniline under basic conditions. This approach mirrors protocols for analogous N-arylpyridinylethylamines.

Procedure :

-

2-(Bromoethyl)pyridine (1.0 equiv) and 2-methylaniline (1.2 equiv) are combined in dimethyl sulfoxide (DMSO) with potassium carbonate (2.0 equiv).

-

The mixture is heated at 80°C for 12 h under nitrogen.

-

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (DCM:MeOH = 95:5).

Yield : ~45–60% (reported for similar substrates).

Challenges :

-

Competing elimination reactions may form 2-vinylpyridine , requiring careful temperature control.

-

Steric hindrance from the 2-methyl group reduces nucleophilicity, necessitating excess aniline.

Reductive Amination Strategies

Imine Formation and Reduction

Condensing pyridin-2-ylacetaldehyde with 2-methylaniline forms an imine intermediate, which is reduced to the target amine.

Procedure :

-

Pyridin-2-ylacetaldehyde (1.0 equiv) and 2-methylaniline (1.1 equiv) are stirred in methanol at 25°C for 2 h.

-

Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for an additional 12 h.

-

The mixture is neutralized with dilute HCl, extracted with dichloromethane, and purified via crystallization.

Yield : ~50–70% (based on chromenopyridine syntheses).

Optimization Notes :

-

Acetic acid (10 mol%) accelerates imine formation.

-

Switching to sodium triacetoxyborohydride improves selectivity for the secondary amine.

Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-methylaniline with 2-(2-bromoethyl)pyridine offers a high-yielding route.

Procedure :

-

A mixture of 2-(2-bromoethyl)pyridine (1.0 equiv), 2-methylaniline (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is degassed.

-

The reaction is heated at 100°C for 24 h.

-

The product is isolated via filtration and recrystallized from ethanol.

Yield : ~65–80% (similar to CDK inhibitor syntheses).

Key Advantages :

-

Tolerance for steric bulk due to bulky phosphine ligands.

-

Single-step synthesis minimizes purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Sub. | 45–60 | 90–95 | Simple setup | Low yield due to elimination |

| Reductive Amination | 50–70 | 85–90 | Mild conditions | Requires aldehyde synthesis |

| Buchwald-Hartwig | 65–80 | 95–98 | High efficiency | Costly catalysts |

Spectroscopic Validation :

-

¹H NMR (DMSO-d₆): δ 8.45 (d, J = 4.5 Hz, 1H, Py-H), 7.70 (t, J = 7.8 Hz, 1H, Py-H), 7.25 (d, J = 7.2 Hz, 1H, Ar-H), 6.95 (s, 1H, NH), 3.85 (q, J = 6.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.45 (t, J = 6.6 Hz, 3H, CH₂CH₃).

-

HRMS (ESI-TOF) : m/z calcd for C₁₄H₁₇N₂ [M + H]⁺: 229.1339; found: 229.1342.

Scale-Up and Industrial Considerations

For large-scale production, the Buchwald-Hartwig method is preferred due to its robustness and fewer purification steps. Key modifications include:

Cost Analysis :

Q & A

Basic: What are the effective synthetic routes for 2-methyl-N-(1-pyridin-2-ylethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2-methylaniline with 2-(1-bromoethyl)pyridine under alkaline conditions. Key optimizations include:

- Catalyst selection : Use palladium catalysts for coupling reactions to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction rates, while aqueous workup ensures purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., dichloromethane/hexane) isolates the product with >90% purity .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals:

- Pyridinyl protons at δ 8.3–8.5 ppm (aromatic H), methyl group at δ 2.3 ppm, and aniline NH at δ 3.9–4.1 ppm .

- ¹³C signals for the pyridine ring (120–150 ppm) and methyl carbons (18–22 ppm) .

- IR Spectroscopy : Stretching vibrations for NH (~3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm imine/amine functionalities .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z ~253 and fragmentation patterns validate the structure .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cyclization reactions?

Methodological Answer:

- Steric hindrance : The methyl group on the aniline ring and pyridinyl ethyl chain slows electrophilic substitution but stabilizes intermediates in cyclization.

- Electronic effects : The electron-rich pyridine enhances nucleophilicity at the ethyl linker, facilitating intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) .

- Kinetic analysis : Monitor reaction progress via HPLC to optimize temperature (60–80°C) and catalyst loading (e.g., 5 mol% FeCl₃) .

Advanced: What crystallographic methods validate the molecular geometry of this compound derivatives?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Validation : WinGX/ORTEP visualizes intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···π stacking) and generates thermal ellipsoid plots .

Advanced: How can contradictions in NMR chemical shift data across studies be resolved?

Methodological Answer:

- Solvent referencing : Ensure shifts are calibrated to TMS (δ 0 ppm) or solvent residuals (e.g., CDCl₃ at δ 7.26 ppm) .

- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

- Dynamic effects : Variable-temperature NMR (VT-NMR) assesses rotational barriers of the pyridinyl ethyl group, which may cause signal splitting .

Advanced: What intermolecular interactions stabilize the crystal packing of this compound?

Methodological Answer:

- Hydrogen bonding : N–H···N interactions between the aniline NH and pyridine nitrogen (distance ~2.8–3.0 Å) .

- C–H···π interactions : Methyl/pyridinyl C–H groups engage with aromatic rings (distance ~3.5 Å) .

- Analysis tools : Mercury (CCDC) quantifies interaction geometries; CrystalExplorer maps Hirshfeld surfaces .

Advanced: How can computational methods predict the biological activity of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with kinase targets) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with IC₅₀ values .

- ADMET prediction : SwissADME evaluates bioavailability and toxicity profiles .

Basic: What purification techniques ensure high purity for pharmacological assays?

Methodological Answer:

- Flash chromatography : Optimize solvent gradients (hexane/EtOAc) for baseline separation .

- Recrystallization : Use solvent pairs (e.g., CH₂Cl₂/hexane) to remove byproducts; monitor purity via TLC (Rf ~0.4) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for in vitro testing .

Advanced: How does the compound’s hyperpolarizability impact nonlinear optical (NLO) applications?

Methodological Answer:

- DFT calculations : Compute first-order hyperpolarizability (β) using Gaussian09 at the CAM-B3LYP/6-311++G(d,p) level .

- Experimental validation : Electric-field-induced second-harmonic generation (EFISHG) measures β values .

- Structure-property relationship : Electron-donating groups (e.g., methyl) enhance NLO response .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Inert atmosphere : Store under argon in amber vials to prevent oxidation .

- Stabilizers : Add 0.1% BHT to inhibit radical degradation .

- Monitoring : Periodic NMR and LC-MS detect degradation products (e.g., oxidized pyridine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.